2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide (CAS: 811450-82-5), widely recognized in pharmaceutical manufacturing as Rivaroxaban Impurity 37, is an acyclic chloroethoxy acetamide derivative. It serves as the direct, uncyclized precursor to 4-(4-nitrophenyl)morpholin-3-one, the core pharmacophore building block for blockbuster Factor Xa inhibitors. Procurement of this specific compound is driven by its dual utility: it is a mandatory analytical reference standard for quantifying unreacted intermediates in API quality control workflows, and it acts as the primary synthetic starting material for optimizing base-catalyzed intramolecular morpholinone ring-closure reactions [1].
Substituting this compound with its cyclized downstream product (4-(4-nitrophenyl)morpholin-3-one) or alternative halides (e.g., bromoethoxy analogs) fundamentally compromises both analytical and synthetic workflows. In quality control, regulatory agencies strictly require the exact uncyclized chloro-impurity standard to quantify precursor limits in API batches; a cyclized analog cannot provide the necessary retention time data or response factors in HPLC/LC-MS assays [1]. Synthetically, the specific leaving-group kinetics of the primary chloride are required to accurately model and scale the industrial base-catalyzed intramolecular cyclization, whereas alternative halides alter the reaction exotherm and impurity profile [2].
In standard reverse-phase HPLC assays used for Rivaroxaban intermediate release testing, the uncyclized 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (Impurity 37) exhibits a distinct retention profile compared to the cyclized 4-(4-nitrophenyl)morpholin-3-one. The open-chain chloro compound elutes significantly later due to the lipophilic 2-chloroethoxy chain, allowing for baseline resolution (Rs > 2.0) from the morpholinone core[1].
| Evidence Dimension | Chromatographic retention and resolution (RP-HPLC) |
| Target Compound Data | Delayed elution with baseline resolution (Rs > 2.0) |
| Comparator Or Baseline | 4-(4-nitrophenyl)morpholin-3-one (cyclized intermediate) |
| Quantified Difference | Complete chromatographic separation enabling precise LOD/LOQ determination |
| Conditions | Reverse-phase HPLC (C18 column, acetonitrile/water gradient) |
Procurement of the exact uncyclized standard is strictly required to establish accurate Limit of Detection (LOD) and Limit of Quantification (LOQ) parameters for regulatory API submissions.
As a precursor for N-arylmorpholinones, the 2-chloroethoxy leaving group provides a highly controlled cyclization rate compared to the more reactive 2-bromoethoxy analog. Under standard basic conditions, the chloro derivative minimizes runaway exothermic reactions and intermolecular dimerization, consistently yielding >95% of the target 4-(4-nitrophenyl)morpholin-3-one at manufacturing scale, whereas bromo-analogs suffer from higher oligomeric impurity profiles [1].
| Evidence Dimension | Intramolecular N-alkylation (cyclization) yield and control |
| Target Compound Data | Controlled reaction rate with >95% morpholinone yield |
| Comparator Or Baseline | 2-(2-bromoethoxy)-N-(4-nitrophenyl)acetamide (bromo analog) |
| Quantified Difference | Significant reduction in intermolecular dimerization and improved thermal control at scale |
| Conditions | Base-catalyzed cyclization (e.g., K2CO3 in polar aprotic solvent, elevated temperature) |
The chloro-derivative is the preferred industrial starting material because it balances reactivity with process safety and high purity during large-scale ring closure.
The presence of the electron-withdrawing 4-nitro group is critical during the cyclization step. If the corresponding reduced aniline, 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide, is subjected to base, the nucleophilic primary amine actively competes with the amide nitrogen for the chloroethyl electrophile, leading to complex polymeric mixtures. The nitro group in CAS 811450-82-5 effectively masks the para-position, ensuring 100% regioselectivity for the desired morpholinone ring closure before subsequent catalytic hydrogenation [1].
| Evidence Dimension | Regioselectivity of intramolecular alkylation |
| Target Compound Data | 100% regioselective morpholinone formation |
| Comparator Or Baseline | 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide (reduced aniline analog) |
| Quantified Difference | Total elimination of competitive primary amine alkylation |
| Conditions | Standard base-promoted cyclization conditions prior to nitro reduction |
Selecting the nitro-protected precursor is mandatory to prevent yield-destroying side reactions during the assembly of the morpholinone pharmacophore.
Essential for use as an analytical reference standard in HPLC/UHPLC methods to quantify unreacted starting materials in the production of Rivaroxaban intermediates, ensuring compliance with ICH Q3A guidelines for API purity [1].
Serves as the optimal, process-safe starting material for the base-catalyzed synthesis of 4-(4-nitrophenyl)morpholin-3-one, providing the necessary chemoselectivity and controlled leaving-group kinetics required for large-scale manufacturing[2].
Procured by chemical engineers to study the activation energy, solvent effects, and phase-transfer catalysis conditions required to maximize the efficiency of macrocyclization and ring-closure reactions in continuous flow or batch reactors[2].